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Characterization of Lasmiditan metabolites and their potential activity

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Compound of Interest		
Compound Name:	Lasmiditan	
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Lasmiditan Metabolite Characterization: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the characterization and potential activity of **Lasmiditan**'s metabolites. The content is structured to address common questions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of **Lasmiditan** in humans?

A1: The major circulating metabolites of **Lasmiditan** in humans are M7, M8, and M18.[1][2][3] **Lasmiditan** is extensively metabolized by non-cytochrome P450 enzymes, primarily through ketone reduction to form the main metabolite, M8.[1] Other pathways include oxidation of the piperidine ring to form M7, and a combination of these pathways results in M18.[3][4]

Q2: Are the metabolites of **Lasmiditan** pharmacologically active?

A2: Regulatory bodies and published literature consistently report that the major metabolites of **Lasmiditan** (M7, M8, and M18) are considered pharmacologically inactive.[1][4][5] Specifically, they are not believed to contribute to the therapeutic effect of **Lasmiditan** at the 5-HT1F receptor.



Q3: Is there any known off-target activity of Lasmiditan metabolites?

A3: The M7 metabolite has been shown to have a weak binding affinity for the GABAA receptor, with a Ki of 2.88 μ M.[2] However, its functional activity is very low, with an EC50 greater than 100 μ M, suggesting this interaction is not physiologically relevant at therapeutic doses of **Lasmiditan**.[2] The M8 and M18 metabolites have not been found to bind to receptors, ion channels, or transporters associated with abuse potential.[2]

Q4: What is the relative exposure of **Lasmiditan** and its main metabolites in plasma?

A4: Following oral administration of **Lasmiditan**, the parent drug and its metabolites M7, M8, and [S,R]-M18 constitute the majority of the drug-related material in plasma. In one analysis, their relative exposures were approximately 13.1% for unchanged **Lasmiditan**, 7.7% for M7, 47.5% for M8, and 10.5% for [S,R]-M18.[1]

Troubleshooting Guide for Experimental Work

Issue 1: Difficulty in detecting and quantifying **Lasmiditan** metabolites in plasma samples.

- Possible Cause: Inadequate sensitivity of the analytical method.
- Troubleshooting Steps:
 - Optimize Sample Preparation: Ensure efficient protein precipitation and extraction of the metabolites from the plasma matrix.
 - Enhance Mass Spectrometry Sensitivity: Utilize a validated LC-MS/MS method with multiple reaction monitoring (MRM) for sensitive and specific quantification.[6] The monitored [M+H]+ ion for Lasmiditan is m/z 378.24.[6]
 - Use an Appropriate Internal Standard: Employ a stable isotope-labeled internal standard to correct for matrix effects and variability in extraction and ionization.

Issue 2: Inconsistent results in in-vitro metabolite activity assays.

- Possible Cause: Variability in experimental conditions or assay sensitivity.
- Troubleshooting Steps:



- Receptor Binding Assays:
 - Ensure the use of a suitable radioligand with high affinity for the target receptor.
 - Validate the assay with a known potent ligand for the receptor of interest.
 - Carefully control incubation time, temperature, and buffer composition.
- Functional Assays (e.g., cAMP or GTPyS assays):
 - Confirm the cell line used expresses the target receptor at sufficient levels.
 - Optimize cell density and stimulation time.
 - Include appropriate positive and negative controls to validate each experiment.

Issue 3: Challenges in synthesizing **Lasmiditan** metabolites for use as analytical standards.

- Possible Cause: Complex multi-step synthesis with potential for low yields.
- Troubleshooting Steps:
 - Review Synthetic Routes: Consult literature for established synthetic pathways for Lasmiditan and its analogues.[7][8] Key steps may involve amide coupling and reactions with organometallic reagents.[7]
 - Purification and Characterization: Utilize appropriate chromatographic techniques (e.g., HPLC) for purification and confirm the structure and purity of the synthesized metabolites using methods like NMR and mass spectrometry.

Data on Lasmiditan and Metabolite Characteristics



Compound	Parameter	Value	Reference
Lasmiditan	5-HT1F Receptor Binding Affinity (Ki)	2.21 nM	[9]
5-HT1B Receptor Binding Affinity (Ki)	1043 nM	[9]	
5-HT1D Receptor Binding Affinity (Ki)	1357 nM	[9]	
Metabolite M7	GABAA Receptor Binding Affinity (Ki)	2.88 μΜ	[2]
GABAA Receptor Functional Activity (EC50)	> 100 μM	[2]	
Metabolites M7, M8, M18	5-HT1F Receptor Activity	Pharmacologically inactive	[1][4][5]

Experimental Protocols & Methodologies Metabolite Identification and Quantification in Biological Matrices

- Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
 method is the standard for the quantification of Lasmiditan and its metabolites in plasma
 and urine.[1]
- Sample Preparation:
 - Plasma samples are typically subjected to protein precipitation using a suitable organic solvent (e.g., acetonitrile).
 - The supernatant is then separated, evaporated, and reconstituted in a mobile phasecompatible solution.
- Chromatographic Separation:



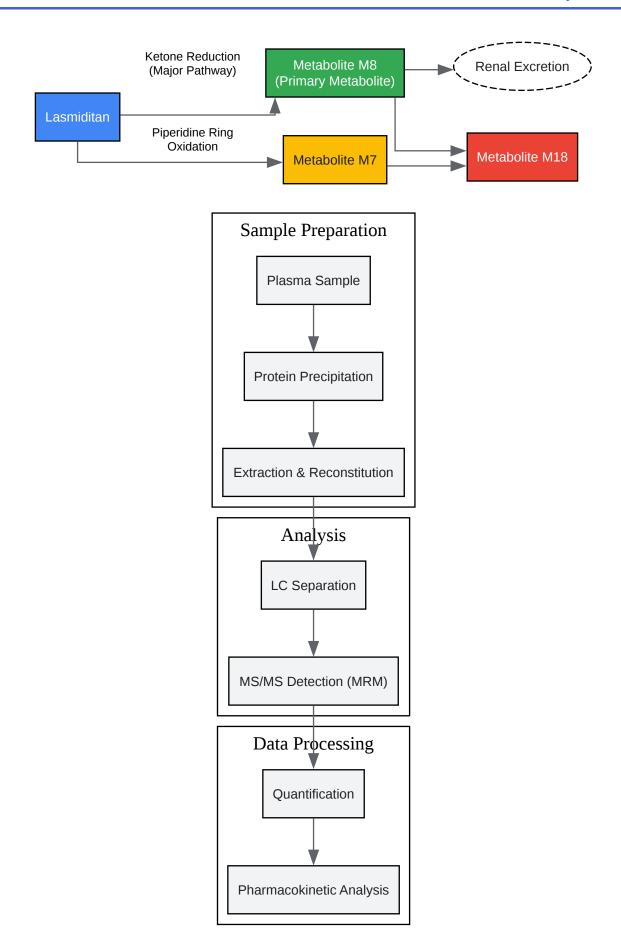
- Reverse-phase chromatography is commonly used.
- A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is employed to separate the parent drug from its metabolites.
- Mass Spectrometric Detection:
 - A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI)
 mode is used.
 - Quantification is achieved using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for Lasmiditan and each metabolite.

In-Vitro Receptor Binding Affinity Determination

- Methodology: Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
- Procedure:
 - Cell membranes expressing the receptor of interest (e.g., 5-HT1F) are prepared.
 - A constant concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (Lasmiditan or its metabolites).
 - After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
 - The amount of bound radioactivity is measured, and the data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
 - The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizations







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